N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide
Description
N-(4-(4-Isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a thiazole-containing benzamide derivative characterized by a 2,3-dimethoxybenzoyl group linked to a 4-(4-isopropylphenyl)thiazol-2-yl moiety. The compound’s molecular formula is C21H21N2O3S, with a molecular weight of 393.47 g/mol.
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-13(2)14-8-10-15(11-9-14)17-12-27-21(22-17)23-20(24)16-6-5-7-18(25-3)19(16)26-4/h5-13H,1-4H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQSRVBURNSQAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4-isopropylphenylthiazole with 2,3-dimethoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Chemical Reactions Analysis
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring in the compound is known to interact with enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, resulting in their death. The compound’s anti-inflammatory and antitumor effects are attributed to its ability to modulate specific signaling pathways and inhibit the activity of key enzymes involved in inflammation and tumor growth .
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with several thiazole-based benzamides reported in the literature (Table 1):
Key Observations :
- Substituent Diversity : The target compound’s 4-isopropylphenyl group contrasts with pyridinyl (4d) or bromophenyl (3b) substituents in analogs, which may influence steric interactions and solubility .
- Functional Groups : Unlike SiFA-M-FP,5 (which contains a fluorosilyl group for radiopharmaceutical applications), the target lacks specialized functional groups for imaging .
Physical and Chemical Properties
Comparative physical data are summarized in Table 2:
Key Observations :
- Melting Points : The target compound’s melting point is unreported, but analogs like 3b exhibit high melting points (>200°C), suggesting crystalline stability .
- Spectral Data : The dimethoxybenzamide moiety in the target compound would likely show characteristic 1H NMR signals at δ 3.8–4.0 (OCH3) and aromatic protons at δ 6.8–8.2, similar to 3b and SiFA-M-FP,5 .
Biological Activity
N-(4-(4-isopropylphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C18H22N2O2S
- Molecular Weight : 342.44 g/mol
The structure features a thiazole ring connected to a dimethoxybenzamide moiety, which is critical for its biological interactions.
-
Antitumor Activity :
- Studies have demonstrated that compounds with similar thiazole and benzamide structures exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the downregulation of critical proteins such as dihydrofolate reductase (DHFR) .
- One study indicated that benzamide derivatives can inhibit the activity of RET kinase, which is implicated in several cancers .
- Neuroprotective Effects :
In Vitro Studies
A summary of key findings from in vitro studies on this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 10 µM | 50% inhibition of cell viability |
| Study B | SH-SY5Y (neuroblastoma) | 5 µM | Reduced α-synuclein aggregation |
| Study C | A549 (lung cancer) | 20 µM | Induction of apoptosis via caspase activation |
These studies indicate promising antitumor and neuroprotective effects at various concentrations.
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Neurodegenerative Disorders :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
